3-Amino-4-bromothiophene-2-carboxamide
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Overview
Description
3-Amino-4-bromothiophene-2-carboxamide is a chemical compound with the molecular formula C5H5BrN2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromothiophene-2-carboxamide typically involves the bromination of thiophene followed by amination and carboxamidation. One common method includes the bromination of thiophene-2-carboxamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromothiophene-2-carboxamide is then subjected to amination using ammonia or an amine source under suitable conditions .
Industrial Production Methods: Industrial production of thiophene derivatives often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis and catalytic processes can enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-bromothiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form biaryl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution: Formation of 3-amino-4-substituted thiophene-2-carboxamides.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Coupling: Formation of biaryl thiophene derivatives.
Scientific Research Applications
3-Amino-4-bromothiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: Acts as an intermediate in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 3-Amino-4-bromothiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific binding interactions and electronic effects that influence its biological activity .
Comparison with Similar Compounds
- 3-Amino-4-chlorothiophene-2-carboxamide
- 3-Amino-4-fluorothiophene-2-carboxamide
- 3-Amino-4-iodothiophene-2-carboxamide
Comparison: Compared to its halogenated analogs, 3-Amino-4-bromothiophene-2-carboxamide offers a balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining sufficient stability for handling and storage. This makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-amino-4-bromothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2OS/c6-2-1-10-4(3(2)7)5(8)9/h1H,7H2,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSUCRGJFNARQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)N)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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